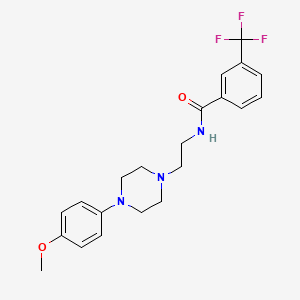
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the benzamide moiety results in an amine derivative.
科学研究应用
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the trifluoromethylbenzamide moiety may enhance binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
生物活性
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities, particularly in the realm of neuropharmacology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C18H22F3N3O
- Molecular Weight : 363.39 g/mol
- Structural Characteristics :
- The presence of a trifluoromethyl group (CF3) enhances lipophilicity and receptor binding affinity.
- The piperazine moiety is known for its role in modulating neurotransmitter systems.
Dopamine Receptor Affinity
Research indicates that compounds structurally similar to this compound exhibit high affinity for dopamine receptors, particularly D2 and D3 subtypes. A comparative analysis of various derivatives shows that modifications in the piperazine ring and the benzamide structure significantly influence receptor binding affinity and selectivity.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory disorders.
- Mechanism of Action : Molecular docking studies reveal that the compound interacts with the active sites of iNOS and COX-2, leading to reduced production of pro-inflammatory mediators.
Case Studies
- Neuropharmacological Effects : A study evaluating the effects of similar compounds on dopaminergic signaling showed that they could potentially ameliorate symptoms associated with Parkinson's disease by selectively targeting D3 receptors, which are implicated in motor control.
- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in a significant decrease in inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-7-5-18(6-8-19)27-13-11-26(12-14-27)10-9-25-20(28)16-3-2-4-17(15-16)21(22,23)24/h2-8,15H,9-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDLPIXVQBHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













